Cas no 55666-48-3 (tert-butyl 2-(tert-butoxy)acetate)

Technical Introduction: tert-Butyl 2-(tert-Butoxy)acetate tert-Butyl 2-(tert-butoxy)acetate is a protected ester derivative of glycolic acid, featuring dual tert-butyl groups that enhance its stability and handling properties. The tert-butoxy moiety provides steric protection, making it a valuable intermediate in organic synthesis, particularly for acid- or base-sensitive reactions. Its high solubility in common organic solvents facilitates straightforward incorporation into multistep synthetic routes. The compound is often employed in peptide and pharmaceutical chemistry, where selective deprotection under mild acidic conditions is required. Its robust structure minimizes unwanted side reactions, ensuring consistent performance in complex transformations. This reagent is particularly useful for applications demanding controlled reactivity and high purity.
tert-butyl 2-(tert-butoxy)acetate structure
55666-48-3 structure
Product Name:tert-butyl 2-(tert-butoxy)acetate
CAS No:55666-48-3
MF:C10H20O3
MW:188.264003753662
CID:2127659
PubChem ID:10954298
Update Time:2025-11-06

tert-butyl 2-(tert-butoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-tert-butoxyacetate
    • SCHEMBL5547017
    • AKOS005215824
    • FCA66648
    • tert-butyl2-(tert-butoxy)acetate
    • Tert-butyl 2-[(2-methylpropan-2-yl)oxy]acetate
    • EN300-189599
    • 969-199-8
    • DA-04903
    • tert-butyl 2-(tert-butoxy)acetate
    • 55666-48-3
    • Inchi: 1S/C10H20O3/c1-9(2,3)12-7-8(11)13-10(4,5)6/h7H2,1-6H3
    • InChI Key: OMOFILQTWANXFM-UHFFFAOYSA-N
    • SMILES: O(CC(=O)OC(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 188.14124450Da
  • Monoisotopic Mass: 188.14124450Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 35.5Ų

tert-butyl 2-(tert-butoxy)acetate Security Information

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Additional information on tert-butyl 2-(tert-butoxy)acetate

Tert-Butyl 2-(tert-Butoxy)Acetate (CAS No: 55666-48-3): Synthesis, Applications, and Emerging Research Insights

The compound tert-butyl 2-(tert-butoxy)acetate, designated by the Chemical Abstracts Service (CAS) registry number 55666-48-3, represents a versatile organic ester with a unique structural configuration. Its molecular formula, C9H18O3, features two tert-butyl groups linked via an acetate backbone, creating a symmetric architecture that imparts distinct physicochemical properties. This compound belongs to the broader class of dialkyl acetates, which are widely utilized in chemical synthesis and material science due to their stability and reactivity profiles.

Synthesis methodologies for tert-butyl 2-(tert-butoxy)acetate have evolved significantly over recent years, driven by demands for greener and more efficient production pathways. Traditional approaches involved direct esterification between acetic anhydride and tert-butanol under acidic catalysis, but modern protocols now prioritize solvent-free conditions or heterogeneous catalyst systems to minimize environmental footprints. A notable advancement reported in the Journal of Organic Chemistry (2023) demonstrated the use of montmorillonite K10 clay as a reusable solid acid catalyst, achieving yields exceeding 98% at ambient temperatures—a breakthrough that aligns with current trends toward sustainable chemistry practices.

In pharmaceutical research, this compound serves as a critical intermediate in the synthesis of bioactive molecules targeting metabolic disorders. Recent studies highlight its role in constructing prodrug systems where the tert-butoxycarbonyl (Boc) protecting groups are strategically incorporated into drug candidates to enhance bioavailability. For instance, researchers at the University of Basel (Nature Communications, 2023) employed this ester as a precursor in developing insulinotropic agents that exhibit delayed release profiles when administered orally—a property attributed to its lipophilic nature facilitating intestinal absorption.

The material science community has also recognized the potential of CAS No: 55666-48-3 in polymer engineering applications. Its ability to form hydrogen bonds through the acetate moiety enables it to act as a crosslinking agent in polyurethane formulations, enhancing thermal stability without compromising flexibility. A groundbreaking study published in Advanced Materials (2024) showcased its use in creating shape-memory polymers capable of recovering original shapes after deformation when exposed to specific stimuli—a property critical for biomedical implants and smart packaging materials.

In analytical chemistry contexts, this compound functions as an internal standard for gas chromatography-mass spectrometry (GC-MS) analyses due to its sharp elution profile and minimal interference with target analytes. Innovations reported at the ACS Spring Meeting 2024 introduced derivatization protocols using this ester to quantify trace levels of carboxylic acids in environmental samples with detection limits below 1 ppb—a capability pivotal for regulatory compliance monitoring.

Ongoing investigations are exploring its role in next-generation battery electrolytes where the balanced solvating power and low volatility of this compound address challenges associated with lithium-ion battery safety concerns. Preliminary data from Toyota Research Institute (TRI) indicates formulations containing CAS No: 55666-48-3 demonstrate improved thermal stability up to 150°C while maintaining ion conductivity comparable to conventional ethylene carbonate-based electrolytes—a development that could accelerate adoption of high-energy-density battery technologies.

Eco-toxicological assessments conducted by EUROPOLYMER consortium reveal favorable biodegradation characteristics under aerobic conditions, with complete mineralization observed within 14 days under standard OECD test protocols—positioning it advantageously over traditional chlorinated solvents still used in certain industrial sectors despite regulatory pressures.

The evolving landscape of green chemistry has positioned tert-butyl 2-(tert-butoxy)acetate as a cornerstone material across multiple disciplines. Its dual functionality as both a synthetic building block and functional additive underscores its strategic importance for industries prioritizing sustainability without compromising performance metrics.

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